Synthesis of monofluoroalkenes through selective hydrodefluorination of gem-difluoroalkenes with Red-Al®†

RSC Advances Pub Date: 2015-04-08 DOI: 10.1039/C5RA04221F

Abstract

A novel and practical approach for the selective hydrodefluorination of gem-difluoroalkenes using Red-Al® as a reductant at room temperature in CH2Cl2 without any additional base and metal catalyst was reported. Various monofluoroalkenes were obtained in moderate to high yields with good E-selectivity.

Graphical abstract: Synthesis of monofluoroalkenes through selective hydrodefluorination of gem-difluoroalkenes with Red-Al®
Recommended Literature